molecular formula C26H22FNO4 B3003897 3-(4-ethoxybenzoyl)-6-fluoro-1-(2-methoxybenzyl)quinolin-4(1H)-one CAS No. 902624-77-5

3-(4-ethoxybenzoyl)-6-fluoro-1-(2-methoxybenzyl)quinolin-4(1H)-one

Cat. No. B3003897
CAS RN: 902624-77-5
M. Wt: 431.463
InChI Key: SJSKIMICNLIGDD-UHFFFAOYSA-N
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Description

The compound "3-(4-ethoxybenzoyl)-6-fluoro-1-(2-methoxybenzyl)quinolin-4(1H)-one" is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. The presence of substituents such as ethoxy, methoxy, and fluoro groups can significantly influence the chemical and physical properties of the compound, as well as its biological activity.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, a novel 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one was synthesized via a sulfur arylation reaction . Similarly, the target compound could potentially be synthesized using related methods, such as the one-step formation of furo[3,2-c]quinolin-4(5H)-ones through a [2+3] photoaddition of methoxy-substituted 4-hydroxyquinolin-2-one with alkenes , or the Cp*Rh(III)-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one to afford quinazolin-4(3H)-one derivatives .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, as demonstrated in the study of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives . These techniques can reveal the arrangement of atoms, bond lengths, angles, and the overall three-dimensional structure of the compound, which are crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. For example, an acid-catalyzed rearrangement involving a quinoxalin-2(1H)-one derivative was reported, which could be relevant to the synthesis or transformation of the target compound . The reactivity of the compound can also be influenced by the presence of substituents, which can direct further chemical modifications or enable specific interactions in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, stability, and fluorescence, are important for their practical applications. For instance, the fluorophore 6-methoxy-4-quinolone exhibits strong fluorescence in a wide pH range of aqueous media and is highly stable against light and heat . These properties can be leveraged for the development of fluorescent labeling reagents or probes for biomedical analysis. The target compound's properties would likely be influenced by its fluorine, ethoxy, and methoxy substituents, potentially affecting its solubility, stability, and fluorescence characteristics.

Scientific Research Applications

Cytotoxic Activities

A study on isatin derivatives, including quinolin-4(1H)-one compounds, has shown that they exhibit significant cytotoxic activities against various cell lines. This suggests potential applications in cancer research and treatment (Reddy et al., 2013).

Fluorescent Properties

Quinoline derivatives are recognized for their efficient fluorescent properties. This makes them valuable in biochemistry and medicine, particularly for studying biological systems (Aleksanyan & Hambardzumyan, 2013).

Anti-Inflammatory Activity

Fluorine-substituted quinazolin-2-amine derivatives have been studied for their anti-inflammatory properties. Their ability to inhibit inflammatory responses could be leveraged in medical research (Sun et al., 2019).

Anticancer Potential

The synthesis of various quinoline derivatives has been explored for their potential anticancer activities. Some of these compounds have shown significant cytotoxicity against different cancer cell lines (Reddy et al., 2015).

ATM Kinase Inhibition

Quinoline carboxamides have been found to be potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, which is significant for cancer therapy research (Degorce et al., 2016).

Antibacterial Activity

Novel quinolone derivatives fused with various heterocycles have been synthesized and displayed significant antibacterial activity against different bacterial strains, suggesting applications in developing new antibacterial drugs (Desai et al., 2021).

properties

IUPAC Name

3-(4-ethoxybenzoyl)-6-fluoro-1-[(2-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO4/c1-3-32-20-11-8-17(9-12-20)25(29)22-16-28(15-18-6-4-5-7-24(18)31-2)23-13-10-19(27)14-21(23)26(22)30/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSKIMICNLIGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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